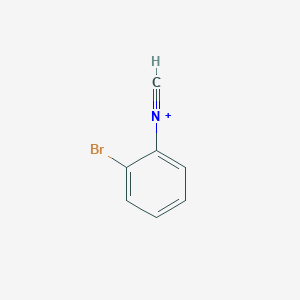

2-bromo-N-methylidyneanilinium

Description

Conceptualization of N-Methylidyneanilinium as an Isocyanide Moiety

The term "N-methylidyneanilinium" describes the core functional group of an aryl isocyanide, in this case, attached to a benzene (B151609) ring. Isocyanides, also known as isonitriles, are organic compounds containing the functional group -N≡C. wikipedia.orgaakash.ac.in They are isomers of nitriles (-C≡N). wikipedia.org The isocyanide functional group is connected to the organic fragment via the nitrogen atom, not the carbon atom. wikipedia.org

The bonding in isocyanides is best described by a resonance between two structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon, and another with a double bond where the carbon atom has a lone pair of electrons, exhibiting carbene-like character. wikipedia.orgvedantu.com This dual nature is central to their unique reactivity. The C-N bond length in isocyanides is typically around 115.8 pm, and the C-N-C bond angle is nearly 180°, indicating a linear geometry. wikipedia.org The IUPAC nomenclature for this class of compounds uses the prefix "isocyano-". wikipedia.org

Historical Development and Significance of Isocyanide Chemistry in Organic Synthesis

The field of isocyanide chemistry dates back to 1859, with the first synthesis of an isocyanide compound. mdpi.com However, for a long time, their application in synthesis was limited due to their notoriously unpleasant odor and the lack of efficient synthetic methods. mdpi.comrsc.org A significant breakthrough came in 1958 with the development of a reliable method for synthesizing isocyanides through the dehydration of formamides. mdpi.com This was followed by the discovery of the Ugi four-component reaction (U-4CR) in 1959, which showcased the immense potential of isocyanides in multicomponent reactions for the rapid assembly of complex molecules. mdpi.com

The first naturally occurring isocyanide, xanthocillin, was discovered in 1950 from Penicillium notatum and was used as an antibiotic. aakash.ac.inmdpi.com This discovery spurred interest in the biological activities of isocyanide-containing compounds. acs.org Today, isocyanide chemistry is a vital part of organic, inorganic, coordination, polymer, combinatorial, and medicinal chemistry, with isocyanides serving as versatile building blocks for the synthesis of a wide array of compounds, including heterocycles and peptides. rsc.orgutexas.edu

Unique Reactivity Profile of the Isocyanide Functional Group

The isocyanide functional group is often described as a "chameleon" in organic chemistry due to its diverse reactivity. researchgate.netnih.gov The terminal carbon atom of the isocyanide group can act as both a nucleophile and an electrophile, a feature that distinguishes it from many other functional groups. researchgate.netnih.gov This ambiphilic nature is a direct consequence of its electronic structure. researchgate.net

Key reactions involving isocyanides include:

α-Addition: Isocyanides can react with both an electrophile and a nucleophile at the same carbon atom. researchgate.net

Multicomponent Reactions: They are renowned for their participation in multicomponent reactions like the Passerini and Ugi reactions, which are highly atom-economical and lead to the formation of complex products in a single step. wikipedia.orgmdpi.com

Cycloaddition Reactions: Isocyanides can participate in cycloaddition reactions, for instance, a [4+1] cycloaddition with tetrazines. wikipedia.org

Coordination to Metals: Isocyanides are excellent ligands for transition metals, acting as strong σ-donors and weak π-acceptors, similar to carbon monoxide. acs.orguh.edu This property is crucial in organometallic chemistry and catalysis. acs.org

Hydrolysis: In the presence of aqueous acid, isocyanides hydrolyze to formamides. wikipedia.org

Overview of Aryl Isocyanides and their Distinctive Chemical Behavior

Aryl isocyanides, where the isocyanide group is attached to an aromatic ring, exhibit chemical behavior that is influenced by the electronic properties of the aryl substituent. The aromatic ring can delocalize the back-donating electrons when the isocyanide is coordinated to a metal, making aromatic isocyanides better π-acceptors than their aliphatic counterparts. acs.org The electronic nature of substituents on the aryl ring can further modulate the reactivity of the isocyanide group. Electron-withdrawing groups can enhance the π-acceptor properties, while electron-donating groups can increase the σ-donor character. utexas.edu

Aryl isocyanides are valuable intermediates in the synthesis of various nitrogen-containing heterocyclic compounds. francis-press.com For instance, ortho-alkenylaryl isocyanides can be used to synthesize indoles and quinolines through cyclization reactions. francis-press.com The thermal rearrangement of aryl isocyanides to the corresponding nitriles occurs at a significantly faster rate compared to aliphatic isocyanides. utexas.edu

Table 1: General Properties of Aryl Isocyanides

| Property | Description |

| Physical State | Typically liquids or low-melting solids at room temperature. |

| Odor | Possess a characteristic, often strong and unpleasant, odor. vedantu.com |

| Solubility | Generally soluble in organic solvents. |

| Spectroscopy (IR) | Exhibit a strong absorption in the IR spectrum in the range of 2110–2165 cm⁻¹. wikipedia.org |

| Reactivity | Serve as versatile building blocks in various organic reactions, including multicomponent reactions and cycloadditions. wikipedia.orgmdpi.com |

Research Significance of 2-Bromo-N-Methylidyneanilinium due to Ortho-Substitution and Isocyanide Functionality

The presence of a bromine atom at the ortho position relative to the isocyanide group in this compound imparts specific and significant research value.

Steric Influence: The ortho-bromo substituent can exert steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions involving the isocyanide group. This steric control is a valuable tool in asymmetric synthesis.

Electronic Effects: Bromine is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. This electronic perturbation can modify the nucleophilicity and electrophilicity of the isocyanide carbon, potentially altering its reactivity in multicomponent reactions or its coordination properties with metals.

Synthetic Handle for Further Functionalization: The carbon-bromine bond provides a reactive site for further chemical modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chemicalbook.com This allows for the introduction of a wide range of substituents at the ortho position, enabling the synthesis of diverse and complex molecular architectures. For example, ortho-(diarylphosphino)aryl isocyanides can be synthesized from ortho-lithiated aryl isocyanides, which are precursors to various phosphorus-containing heterocycles. researchgate.net

Precursor to Heterocyclic Systems: The combination of the isocyanide group and the ortho-halogen offers a powerful platform for the synthesis of nitrogen-containing heterocycles. Intramolecular cyclization reactions can be designed to construct fused ring systems, which are common motifs in pharmaceuticals and functional materials. The reactivity of the bromo-substituent can be harnessed for cyclization, for instance, in the synthesis of benzo-fused heterocycles. nordmann.global

Table 2: Potential Research Applications of this compound

| Application Area | Rationale |

| Medicinal Chemistry | The isocyanide group can act as a pharmacophore, and the bromo-substituent allows for diversification to explore structure-activity relationships. acs.org |

| Materials Science | Aryl isocyanides are used in the development of luminescent materials and liquid crystals; the bromo-substituent can be used to tune the electronic and photophysical properties. acs.org |

| Catalysis | As a ligand for transition metals, the electronic and steric properties imparted by the ortho-bromo group can influence the catalytic activity and selectivity of the resulting metal complexes. uh.edunih.gov |

| Synthetic Methodology | Serves as a versatile building block for developing new synthetic methods, particularly for the construction of complex heterocyclic frameworks. francis-press.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN+ |

|---|---|

Molecular Weight |

183.02 g/mol |

IUPAC Name |

(2-bromophenyl)-methylidyneazanium |

InChI |

InChI=1S/C7H5BrN/c1-9-7-5-3-2-4-6(7)8/h1-5H/q+1 |

InChI Key |

XFFDSAHDAIPCIU-UHFFFAOYSA-N |

Canonical SMILES |

C#[N+]C1=CC=CC=C1Br |

Origin of Product |

United States |

Theoretical and Computational Investigations of 2 Bromo N Methylidyneanilinium

Due to the lack of available data, the following sections remain speculative.

Quantum Chemical Calculations of Electronic Structure and Bonding

A molecular orbital analysis would be crucial to understanding the nature of the C≡N bond and its interaction with the aromatic π-system. The presence of the bromine atom would likely induce significant electronic perturbations within the aromatic ring.

Conformational Analysis and Rotational Barriers

Computational studies would be necessary to determine the preferred conformation of the N-methylidyne group relative to the plane of the aromatic ring and to calculate the energy barriers for rotation around the C-N bond.

Electrostatic Potential Mapping and Charge Distribution

Electrostatic potential mapping would visualize the charge distribution across the ion. It is expected that the positive charge would be delocalized across the nitrogen atom, the methylidyne carbon, and the aromatic ring, with the bromine atom influencing the local electron density. Regions of negative potential would indicate likely sites for nucleophilic attack.

Reaction Mechanism Elucidation via Computational Methods

Given its likely high reactivity, computational methods would be essential to study the mechanisms of reactions involving this ion.

Transition State Characterization for Key Transformations

Should this ion act as an intermediate, computational chemistry could be used to identify and characterize the transition states for its formation and subsequent reactions. This would involve mapping the potential energy surface to locate the saddle points corresponding to these transition states.

Energetic Profiles of Proposed Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of any proposed reaction pathway involving 2-bromo-N-methylidyneanilinium could be constructed. This would provide valuable information on the feasibility and kinetics of the reaction.

Solvent Effects on Reactivity: A Computational Perspective

The reactivity of a charged species like this compound is expected to be significantly influenced by the surrounding solvent environment. Computational chemistry offers powerful tools to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the stability of reactants, transition states, and products. For a hypothetical reaction involving this compound, the choice of solvent would be critical. Protic solvents, for instance, could stabilize the cation through hydrogen bonding, thereby affecting its electrophilicity. In contrast, non-polar solvents would offer less stabilization, potentially leading to different reaction pathways or rates.

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed and accurate picture of specific solvent-solute interactions, such as hydrogen bonding. For a cation like this compound, explicit solvent molecules could be strategically placed around the charged centers to investigate their direct impact on the geometry and electronic structure of the cation and any associated transition states.

Kinetic studies on analogous systems, such as the aromatic nucleophilic substitution reactions of substituted anilines, have shown that solvent can dramatically alter reaction rates. For example, the nucleophilicity of substituted anilines is diminished in methanol (B129727) due to hydrogen bonding between the amine and the solvent molecules. nih.gov A similar effect could be anticipated for reactions involving this compound, where the solvent could modulate the reactivity of the methylidyneanilinium moiety.

To quantify these effects computationally, one could calculate the reaction energy profiles for a proposed reaction in different solvents. The table below illustrates a hypothetical scenario for an electrophilic attack on a nucleophile by this compound, showcasing how the activation energy might vary with the solvent.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate |

|---|---|---|---|

| Gas Phase | 1 | 25.0 | 1 |

| Toluene | 2.4 | 22.5 | ~10 |

| Acetonitrile (B52724) | 37.5 | 18.0 | ~1000 |

| Water | 78.4 | 15.0 | ~10000 |

This table presents hypothetical data for illustrative purposes, based on general principles of solvent effects on reactions involving charged species.

Prediction of Spectroscopic Signatures for Mechanistic Study (Excluding Basic Identification)

Beyond basic identification, computational spectroscopy is a powerful tool for elucidating reaction mechanisms. By calculating the spectroscopic properties of reactants, intermediates, and transition states, one can predict key signatures that could be experimentally observed. For a reactive species like this compound, this would be particularly valuable.

Vibrational Spectroscopy (IR and Raman): Density Functional Theory (DFT) calculations are widely used to predict the vibrational frequencies of molecules. asianpubs.orgmaterialsciencejournal.orgglobalresearchonline.netresearchgate.net For this compound, the stretching frequency of the C≡N⁺ group would be a particularly sensitive probe of its electronic environment. Changes in this frequency upon interaction with a nucleophile or during a chemical reaction could provide direct insight into the mechanism. For instance, the formation of a covalent bond to the carbon of the C≡N⁺ group would lead to a significant decrease in this vibrational frequency as the bond order changes.

The table below presents a hypothetical set of calculated vibrational frequencies for key functional groups in this compound and a potential reaction intermediate.

| Vibrational Mode | This compound (cm⁻¹) | Reaction Intermediate (cm⁻¹) | Expected Shift |

|---|---|---|---|

| C≡N⁺ Stretch | ~2300 | - | Disappearance |

| C=N Stretch | - | ~1650 | Appearance |

| C-Br Stretch | ~650 | ~640 | Small Shift |

| Aromatic C-H Stretch | ~3100 | ~3080 | Small Shift |

This table contains hypothetical data based on typical vibrational frequencies of the indicated functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another valuable computational tool for mechanistic studies. researchgate.netjmaterenvironsci.com The chemical shifts of the carbon and hydrogen atoms in the vicinity of the reactive center would be highly sensitive to changes in electronic structure during a reaction. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, can provide accurate predictions of NMR chemical shifts.

For this compound, the ¹³C chemical shift of the methylidyne carbon would be a key indicator of its electrophilicity and would be expected to undergo a significant upfield shift upon reaction with a nucleophile. Similarly, the ¹H chemical shifts of the aromatic protons could provide information about changes in the electronic distribution within the benzene (B151609) ring as the reaction progresses.

The following table illustrates how the calculated ¹³C NMR chemical shifts might change between this compound and a hypothetical adduct.

| Carbon Atom | Calculated ¹³C Chemical Shift in this compound (ppm) | Calculated ¹³C Chemical Shift in Adduct (ppm) |

|---|---|---|

| Methylidyne Carbon | ~150 | ~60 |

| C-Br | ~110 | ~115 |

| C-N | ~140 | ~145 |

| Aromatic Carbons | 120-135 | 125-140 |

This table presents hypothetical data based on typical ¹³C NMR chemical shifts for analogous structures.

Synthetic Methodologies for 2 Bromo N Methylidyneanilinium

Precursor Synthesis and Derivatization

The foundational step in synthesizing 2-bromo-N-methylidyneanilinium is the creation of 2-bromoaniline (B46623) and its derivatives. These intermediates are crucial building blocks for the final product.

Synthesis of 2-Bromoaniline Derivatives as Key Intermediates

The strategic placement of a bromine atom at the ortho position to the amino group in aniline (B41778) is a key challenge addressed by several synthetic methodologies. These methods range from the reduction of nitro-substituted precursors to direct halogenation and subsequent N-alkylation to create a variety of derivatives.

A common and effective route to 2-bromoaniline begins with 1-bromo-2-nitrobenzene. chemicalbook.comchemicalbook.com The nitro group is reduced to an amine, a transformation that can be accomplished using various reducing agents. Classic methods often employ iron powder in the presence of an acid, such as hydrobromic acid. chemicalbook.com This method is valued for its relatively mild conditions and the low cost of reagents. guidechem.com

Alternative approaches for the reduction of nitroarenes include catalytic hydrogenation. lboro.ac.ukresearchgate.net Catalysts based on metals like copper have shown high efficiency. For instance, a copper-based metal-organic framework (MOF) calcined at high temperatures has demonstrated superior catalytic performance in the reduction of nitrobenzene, achieving high conversion rates in short reaction times. mdpi.com While not specific to 1-bromo-2-nitrobenzene, these advanced catalytic systems highlight a promising area for efficient and selective nitro group reductions.

Another synthetic pathway starts from ortho-nitroaniline, which undergoes a diazotization reaction followed by a Sandmeyer reaction with cuprous bromide and hydrobromic acid to yield ortho-bromo-nitrobenzene. guidechem.com This intermediate is then reduced to 2-bromoaniline. guidechem.com To improve the purity of the ortho-bromo-nitrobenzene intermediate and avoid resinous by-products, steam distillation can be employed during the reaction to separate the product as it forms. guidechem.com

| Starting Material | Reagents | Product | Yield | Reference |

| 1-Bromo-2-nitrobenzene | Iron powder, Hydrobromic acid | 2-Bromoaniline | Not specified | chemicalbook.com |

| ortho-Nitroaniline | 1. NaNO₂, H₂SO₄ 2. CuBr, HBr 3. Fe, HCl | 2-Bromoaniline | 63.8% (for reduction step) | guidechem.com |

| Nitroarenes | Fe₂O₃/NGr(at)C, Et₃N, CO, H₂O | Anilines | up to 82% | chemicalbook.com |

| Nitrobenzene | Cu@C, NaBH₄ | Aniline | 100% | mdpi.com |

Direct bromination of aniline is another approach to synthesize bromoaniline isomers. However, the high reactivity of the aniline ring, due to the activating amino group, often leads to the formation of 2,4,6-tribromoaniline. doubtnut.com To achieve selective monobromination at the ortho position, the reactivity of the amino group must be moderated.

One common strategy is to protect the amino group via acetylation, forming acetanilide. youtube.comdoubtnut.comshaalaa.com The acetyl group reduces the activating effect of the nitrogen lone pair, allowing for controlled bromination. youtube.comshaalaa.com Subsequent hydrolysis of the resulting bromoacetanilide (B25293) removes the acetyl group to yield the desired bromoaniline. While this method often favors the para-isomer, separation techniques can isolate the ortho-product. doubtnut.com

More advanced and regioselective methods have been developed. For example, copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) provides a practical route to bromoanilines. researchgate.net Palladium-catalyzed reactions have also been developed to achieve meta-C–H bromination, overcoming the natural ortho- and para-directing effects of the amino group, though this is less relevant for the synthesis of the ortho-isomer. nih.govrsc.org

| Starting Material | Reagents | Product | Key Feature | Reference |

| Aniline | Acetic anhydride, then Br₂/Acetic acid, then H⁺/H₂O | p-Bromoaniline (major) | Protection-bromination-deprotection | youtube.comdoubtnut.com |

| Aniline | Br₂ in Acetic acid | 2-Bromoaniline | Direct bromination | askfilo.com |

| Anilines | NaBr, Na₂S₂O₈, CuSO₄·5H₂O | Regioselective bromoanilines | Copper-catalyzed oxidation | researchgate.net |

Once 2-bromoaniline is synthesized, its amino group can be functionalized through N-alkylation or N,N-dialkylation. These reactions introduce alkyl groups onto the nitrogen atom, creating secondary or tertiary amines. These derivatives are important in various fields, including medicinal chemistry and materials science. chemistryviews.org

N-alkylation can be achieved through reactions with alkyl halides, though this can sometimes lead to unexpected rearrangements, such as the migration of the bromine atom on the aromatic ring under certain basic conditions. nih.gov More controlled methods include the "borrowing hydrogen" strategy, where alcohols are used as alkylating agents in the presence of a ruthenium catalyst. rsc.org This method provides a greener alternative to using alkyl halides. rsc.org

Reductive amination is another powerful technique. For instance, nitriles can serve as alkylating agents for amines under catalytic hydrogenation conditions, selectively producing secondary or tertiary amines. rsc.org Furthermore, N,N-dialkylanilines can be synthesized and subsequently used in advanced reactions like [4+1] annulation to construct N-alkylindole scaffolds. nih.gov

| Amine | Alkylating Agent | Catalyst/Conditions | Product Type | Reference |

| Aniline Derivatives | Primary carbohydrate alcohols | [RuCl₂(p-cymene)]₂ | Secondary Amines | rsc.org |

| Aromatic Primary Amines | Nitriles | Pd/C, H₂ | Secondary Amines | rsc.org |

| Arenes | [NsO-NH₂-CH₃]⁺ | FeSO₄·7H₂O | N-Methylanilines | chemistryviews.org |

Introduction of the Isocyanide Moiety

The final key step in the synthesis of this compound (2-bromophenyl isocyanide) is the conversion of the amino group of 2-bromoaniline into an isocyanide group.

The most common and established method for synthesizing aryl isocyanides is the dehydration of the corresponding formamide (B127407) precursor. researchgate.net This process involves two main steps: first, the formylation of the primary amine (2-bromoaniline) to produce N-(2-bromophenyl)formamide, and second, the dehydration of this formamide.

The formylation of 2-bromoaniline can be achieved by reacting it with a formylating agent, such as a formic acid derivative. A palladium-catalyzed reaction of 2-bromoaniline with trimethyl orthoformate is one method to form the N-(2-bromophenyl)formamide intermediate. mdpi.com

The subsequent dehydration of the formamide is typically carried out using strong dehydrating agents. Phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine (B128534) is a widely used reagent for this transformation. researchgate.net Other reagents, such as triphosgene, are also effective but are highly toxic. researchgate.net The dehydration reaction effectively removes a molecule of water from the formamide group, yielding the isocyanide functionality. researchgate.net

| Precursor | Reagents | Product | Reference |

| N-Substituted Formamides | POCl₃, Triethylamine | Isocyanides | researchgate.net |

| Formamides | p-Toluene sulfonyl chloride | Isocyanides | researchgate.net |

Alternative Routes to Aryl Isocyanides

While several methods exist for the synthesis of aryl isocyanides, the most prevalent and widely adopted strategy involves the dehydration of the corresponding N-arylformamides. wikipedia.orgcore.ac.uk This transformation can be accomplished using a variety of dehydrating agents. However, alternative routes have also been developed to circumvent the need for formamide precursors or to accommodate specific substrates.

Dehydration of N-Arylformamides: This is the most common route for producing aryl isocyanides. The reaction involves the elimination of a water molecule from an N-substituted formamide, typically derived from the formylation of a primary amine (e.g., 2-bromoaniline). wikipedia.org A range of dehydrating agents can be employed, including phosphorus oxychloride (POCl₃), toluenesulfonyl chloride (TsCl), phosgene, diphosgene, and the Burgess reagent, usually in the presence of a base like triethylamine or pyridine (B92270). wikipedia.orgcore.ac.uk The general mechanism involves activation of the formamide oxygen by the dehydrating agent, followed by base-mediated elimination to yield the isocyanide. core.ac.uk

Hofmann Carbylamine Reaction: This classic method, also known as the Hofmann isocyanide synthesis, generates isocyanides directly from primary amines. The reaction proceeds by treating the primary amine with chloroform (B151607) (CHCl₃) and a strong alkali base, such as sodium hydroxide. wikipedia.org This mixture generates dichlorocarbene (B158193) (:CCl₂) in situ, which then reacts with the amine to form the isocyanide. wikipedia.org Phase-transfer catalysts are often used to facilitate the reaction between the aqueous base and the organic-soluble reactants. wikipedia.org

Reaction with Difluorocarbene: A more recent and safer alternative to the Hofmann carbylamine reaction involves the use of difluorocarbene (:CF₂). organic-chemistry.org Difluorocarbene can be generated in situ from reagents like sodium chlorodifluoroacetate. It reacts efficiently with various primary amines, including aryl amines, to produce the corresponding isocyanides under relatively mild conditions. organic-chemistry.org This method avoids the use of toxic chloroform.

Metal-Catalyzed Cyanation: Transition metal-catalyzed reactions offer another pathway from aryl halides. For instance, processes have been developed for the synthesis of isocyanates (which are structurally related to isocyanides) from organic halides and a metal cyanate, using a zero-valent nickel complex as a catalyst. google.com Palladium-catalyzed reactions are also central to isocyanide chemistry, often involving the insertion of isocyanides into aryl-palladium bonds, which is a key step in many cross-coupling reactions. nih.gov

Optimization of Reaction Conditions for Isocyanide Formation

The successful synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters include the choice of catalysts and reagents, solvent, temperature, and reaction time.

The selection of reagents is critical, particularly for the widely used formamide dehydration method.

Dehydrating Agents: Phosphorus oxychloride (POCl₃) is one of the most frequently reported reagents for the dehydration of N-formamides to isocyanides. core.ac.uk Other effective agents include toluenesulfonyl chloride (TsCl), phosgene, diphosgene, the Burgess reagent, and phenyl dichlorophosphate (B8581778). wikipedia.orgresearchgate.net The choice of agent can influence reaction time and yield; for example, phenyl dichlorophosphate has been shown to produce excellent yields. researchgate.net

Bases: A base is required to facilitate the elimination step. Triethylamine (Et₃N) is commonly used, often in excess, and can sometimes serve as both the base and the solvent. nih.gov Other bases like pyridine are also employed. wikipedia.org

Catalysts: For alternative routes, specific catalysts are necessary. The Hofmann carbylamine reaction is often improved by using a phase-transfer catalyst, such as benzyltriethylammonium chloride, to enhance the interaction between reactants in the biphasic system. wikipedia.org In metal-mediated routes, zero-valent nickel complexes have been utilized for the synthesis of related compounds from aryl halides. google.com

Maximizing the yield and ensuring the high purity of the final isocyanide product are paramount. Isocyanides are known for their strong and unpleasant odors, and some can be toxic, making efficient and clean synthesis desirable.

Solvent Effects: The choice of solvent can significantly impact the reaction's efficiency. For the dehydration of a structurally similar compound, N-(3-bromophenyl)formamide, with POCl₃, dichloromethane (B109758) (DCM) was found to be the optimal organic co-solvent, providing a 94% yield in a short reaction time. nih.gov In contrast, solvents like diethyl ether, toluene, and acetonitrile (B52724) resulted in substantially lower yields. nih.gov Interestingly, a highly efficient, co-solvent-free method has been developed where triethylamine acts as both the base and the reaction medium, leading to excellent yields and purity in minutes. nih.gov

Table 1: Effect of Solvent on the Dehydration of N-(3-bromophenyl)formamide

| Entry | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Diethyl ether | 15 | 37 |

| 2 | Toluene | 15 | 15 |

| 3 | Acetonitrile | 15 | 56 |

| 4 | Dichloromethane | 15 | 94 |

| 5 | Triethylamine (Solvent-free) | 5 | 95 |

Data adapted from a study on the synthesis of 3-bromo-1-isocyanobenzene, a structural isomer of the target compound. nih.gov

Temperature and Reaction Time: Many modern protocols for isocyanide synthesis are optimized for speed and mild conditions. For instance, the dehydration of formamides with POCl₃ in triethylamine can be completed at 0 °C in as little as 5 minutes, yielding products in high purity and near-quantitative yields. nih.gov These rapid, mild conditions are advantageous as they can suppress side reactions and are compatible with a wider range of functional groups. rug.nl

Purification: Given the volatile and odorous nature of many isocyanides, purification methods that minimize handling are preferred. A described protocol involves the direct loading of the reaction mixture onto a packed chromatography column after completion, allowing for rapid purification and isolation of the product with minimal solvent consumption. nih.gov The high purity achieved under optimized conditions often simplifies the workup process significantly.

Table 2: List of Compounds Mentioned

| Compound Name | Systematic Name | Other Names |

|---|---|---|

| This compound | This compound | 2-Bromophenyl isocyanide, 1-Bromo-2-isocyanobenzene |

| 2-Bromoaniline | 2-Bromoaniline | 2-Bromobenzenamine |

| N-(2-Bromophenyl)formamide | N-(2-Bromophenyl)formamide | - |

| Phosphorus oxychloride | Phosphoryl trichloride | POCl₃ |

| Triethylamine | N,N-Diethylethanamine | Et₃N, TEA |

| Dichloromethane | Dichloromethane | DCM, Methylene chloride |

| Chloroform | Trichloromethane | - |

| Toluenesulfonyl chloride | 4-Methylbenzene-1-sulfonyl chloride | TsCl, Tosyl chloride |

| Phenyl dichlorophosphate | Phenyl phosphorodichloridate | - |

| 2,6-Dimethylphenyl isocyanide | 2,6-Dimethyl-N-methylidyneanilinium | - |

Reactivity and Mechanistic Pathways of 2 Bromo N Methylidyneanilinium

Multicomponent Reaction (MCR) Chemistry

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing the essential parts of all components, are a cornerstone of modern synthetic chemistry. nih.gov Isocyanide-based multicomponent reactions (IMCRs) are particularly powerful for rapidly generating molecular diversity. wustl.edu 2-Bromophenyl isocyanide is a competent substrate for several key IMCRs, where its isocyanide carbon participates in crucial bond-forming events.

The Ugi four-component reaction (U-4CR) is one of the most prominent IMCRs, combining an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its efficiency and the structural complexity of its products, which often resemble peptide backbones. slideshare.net

The reaction mechanism initiates with the formation of an imine from the aldehyde and amine. wikipedia.org The carboxylic acid then protonates the imine, forming an iminium ion. This electrophilic species is then attacked by the nucleophilic carbon of the isocyanide, such as 2-bromophenyl isocyanide, to form a highly reactive nitrilium ion intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate anion, which, after a Mumm rearrangement, yields the final stable bis-amide product. wikipedia.orgchemeurope.com All steps leading up to the Mumm rearrangement are typically reversible, but this final acyl transfer is irreversible and drives the reaction to completion. wikipedia.org

The use of 2-bromophenyl isocyanide in the Ugi reaction introduces a 2-bromophenyl-substituted amide moiety into the final product. The bromine atom can serve as a synthetic handle for further post-Ugi modifications, such as cross-coupling reactions, to introduce additional molecular complexity.

Table 1: Illustrative Ugi Reaction with 2-Bromophenyl Isocyanide This table represents a generalized Ugi reaction framework. The specific reactants (aldehyde, amine, carboxylic acid) can be varied to produce a diverse library of products.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | General Product Structure |

| R¹-CHO | R²-NH₂ | R³-COOH | 2-Br-C₆H₄-NC |

The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based MCR, reported by Mario Passerini in 1921. wikipedia.org It involves the reaction of a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.orgorganicreactions.org Like the Ugi reaction, the Passerini reaction is highly atom-economical and tolerates a wide variety of functional groups. wikipedia.org

The mechanism of the Passerini reaction is believed to proceed through a non-ionic, cyclic transition state, particularly in aprotic solvents where the reaction is often faster. organic-chemistry.org It is proposed that the components form a hydrogen-bonded cluster, which then undergoes a concerted reaction involving nucleophilic attack of the isocyanide on the carbonyl carbon and attack of the carboxylate on the isocyanide carbon. wikipedia.org An alternative ionic pathway may operate in polar, protic solvents. wikipedia.org

When 2-bromophenyl isocyanide is employed, it yields an α-acyloxy carboxamide bearing an N-(2-bromophenyl) substituent. This product can be a valuable intermediate in the synthesis of more complex molecules, including depsipeptides and other biologically relevant scaffolds.

Table 2: Illustrative Passerini Reaction with 2-Bromophenyl Isocyanide This table represents a generalized Passerini reaction framework. The specific reactants (carbonyl, carboxylic acid) can be varied.

| Carbonyl Compound | Carboxylic Acid | Isocyanide | General Product Structure |

| R¹R²C=O | R³-COOH | 2-Br-C₆H₄-NC |

Beyond the classic Ugi and Passerini reactions, 2-bromophenyl isocyanide can participate in a range of other MCRs. These reactions often lead to the synthesis of diverse heterocyclic structures. nih.govresearchgate.netresearchgate.net A common strategy involves using a bifunctional reactant where one of the components contains an additional nucleophile. nih.govwustl.edu This allows for an intramolecular trapping of the key nitrilium ion intermediate, leading to cyclization. nih.govresearchgate.net For example, using a reactant like 2-aminophenol (B121084) in an MCR with an α-ketone and an isocyanide can lead to the formation of benzoxazoles and other related heterocyclic systems. mdpi.com The 2-bromophenyl group would be incorporated into the final heterocyclic product, offering a site for further chemical elaboration.

Cycloaddition Reactions

The isocyanide functional group can participate in various cycloaddition reactions, acting as a one-atom component. nih.gov These reactions are powerful methods for constructing five-membered rings and are mechanistically distinct from the stepwise addition-rearrangement pathways of MCRs. Pericyclic reactions, such as cycloadditions, proceed through a concerted, cyclic transition state. msu.eduox.ac.ukyoutube.com

In [4+1] cycloaddition reactions, the isocyanide provides one carbon atom to a four-atom conjugated system (a heterodiene), leading to the formation of a five-membered heterocycle. nih.govrsc.org This reaction class has become an indispensable tool for synthesizing functionalized heterocycles like pyrroles, oxazoles, imidazoles, and pyrazoles. rsc.org

The reaction of 2-bromophenyl isocyanide with various conjugated heterodienes, such as α,β-unsaturated nitro compounds, acyl imines, or vinyl ketenes, can afford a range of 5-membered heterocyclic rings. rsc.org The electronic nature of the 2-bromophenyl group can influence the rate and efficiency of the cycloaddition. The reaction mechanism involves the interaction of the frontier molecular orbitals of the isocyanide and the heterodiene system.

Table 3: Examples of Heterocycles from [4+1] Cycloadditions This table shows representative heterocycles that can be formed via [4+1] cycloaddition of an aryl isocyanide with different 4-atom systems.

| 4-Atom System (Heterodiene) | Isocyanide | Resulting Heterocycle Core |

| Azadienes (R-N=CH-CH=CR₂) | 2-Br-C₆H₄-NC | Pyrrole |

| Acyl Imines (R-CO-N=CR₂) | 2-Br-C₆H₄-NC | Oxazole |

| Vinyl Ketenes (R₂C=C=C=O) | 2-Br-C₆H₄-NC | Furanone |

The isocyanide group can also be involved in other types of pericyclic reactions. For instance, [3+2] cycloadditions are possible, where the isocyanide reacts with a three-atom dipole. A notable example is the cross-cycloaddition between two different isocyanide molecules, where one acts as a two-atom component and the other, upon dimerization, forms a 1,4-diazabutatriene intermediate that can undergo subsequent intramolecular cyclization. nih.govresearchgate.net

Furthermore, intramolecular cyclizations involving an ortho-alkenyl or ortho-alkynyl substituent on an aryl isocyanide can proceed via radical pathways to form indole (B1671886) or quinoline (B57606) derivatives, respectively. beilstein-journals.org While not strictly pericyclic in all cases, these cyclizations represent another important mode of reactivity for isocyanides like 2-bromophenyl isocyanide, provided a suitable reactive group is present on the molecule. For example, an intramolecular reaction of an ortho-alkenylaryl isocyanide can lead to the formation of an indole ring system. beilstein-journals.org

Despite extensive research, information specifically detailing the reactivity and mechanistic pathways of the chemical compound “2-bromo-N-methylidyneanilinium” is not available in the public domain. The provided search results pertain to related but distinct molecules, such as 2-bromo-N,N-dimethylaniline, 2-bromo-N-methylaniline, and general N-aryl imines. Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline for "this compound."

The user's query specifies a compound with an N-methylidyneanilinium cation, which implies an iminium salt structure derived from 2-bromoaniline (B46623). This particular structure may be a highly reactive or unstable intermediate, or it may be a novel compound that has not yet been described in the chemical literature.

General information on the reactivity of classes of compounds that share structural motifs with the requested molecule is available. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are well-established for aryl bromides, including 2-bromoanilines. Similarly, insertion reactions are a known class of reactions for various organic compounds. However, without specific studies on "this compound," any attempt to extrapolate these general reactivities to the specific compound would be speculative and would not meet the required standard of scientific accuracy and detailed research findings, including data tables.

Therefore, the requested article on the "" cannot be generated based on the currently available scientific literature.

Transition Metal-Catalyzed Transformations

Role as a Ligand in Catalytic Cycles

Isocyanides are well-established ligands in coordination chemistry and organometallic catalysis. wikipedia.orgscribd.com Electronically, they are analogous to carbon monoxide but are generally stronger σ-donors and weaker π-acceptors, a property that can be tuned by the nature of the organic substituent (R in R-NC). wikipedia.orgrsc.org 2-Bromophenyl isocyanide can act as a ligand itself, coordinating to transition metals through its isocyanide carbon. However, its most significant role in modern catalysis is as a precursor to N-heterocyclic carbene (NHC) ligands. scripps.eduresearchgate.net

N-Heterocyclic carbenes (NHCs) have become one of the most important classes of ligands in transition metal catalysis, prized for their strong σ-donating ability and steric tunability, which lead to highly stable and active catalysts. scripps.edue-bookshelf.de The "this compound" entity can be viewed as a component of a larger heterocyclic cation, specifically a benzimidazolium salt, which is the direct precursor to a benzannulated NHC.

A plausible synthetic route to such an NHC precursor starts with 2-bromoaniline. Condensation with a 1,2-dicarbonyl compound (like glyoxal) followed by reaction with a primary amine would form a diazabutadiene intermediate. Subsequent cyclization and aromatization, often using an orthoformate ester, would yield the N,N'-disubstituted benzimidazolium salt. Deprotonation of this salt with a strong base generates the free NHC, which can then be coordinated to a metal center. nih.gov The presence of the 2-bromo substituent on the benzimidazole (B57391) backbone provides a synthetic handle for further functionalization or for creating multimetallic or tethered catalytic systems.

The design of ligands for catalysis hinges on the ability to systematically tune their steric and electronic properties to optimize catalyst performance. An NHC ligand derived from this compound offers distinct features based on the ortho-bromo substituent.

Electronic Effects: The bromine atom is an electron-withdrawing group via induction. This effect de-emphasizes the electron density on the aromatic backbone, which in turn slightly reduces the σ-donating strength of the NHC's carbene carbon compared to an unsubstituted analogue. This modulation of donor strength can influence the reactivity and stability of the resulting metal complex. researchgate.net

Steric Effects: The bromo group provides steric bulk in the quadrant adjacent to the metal center. This can create a specific ligand cone angle and a defined chiral pocket around the metal, which is crucial for achieving high selectivity in asymmetric catalysis.

Secondary Interactions: The lone pairs on the bromine atom could potentially engage in weak, secondary interactions with the metal center or substrates, although this is less common than its steric and electronic influence.

The coordination chemistry of isocyanides themselves is also well-studied. They typically bind terminally to a single metal center with a linear or near-linear M-C-N angle. wikipedia.orgnih.gov The C≡N stretching frequency in the infrared spectrum is a sensitive probe of the electronic environment of the metal center, shifting to lower wavenumbers upon increased π-backbonding from the metal to the isocyanide ligand. nih.gov

Intramolecular Cyclization and Rearrangement Processes

The juxtaposition of the reactive isocyanide group and the bromo substituent in an ortho relationship enables a rich chemistry of intramolecular cyclization and rearrangement reactions, providing efficient pathways to complex heterocyclic structures.

ortho-Substituent Participation in Cyclization

The carbon-bromine bond in 2-bromophenyl isocyanide is a prime site for oxidative addition by low-valent transition metals, particularly palladium(0). libretexts.org This initiation step is the gateway to a multitude of intramolecular cyclization cascades where the ortho-substituent is a key participant.

A general mechanism involves the formation of an arylpalladium(II) intermediate. If the molecule contains another nucleophilic group, this group can attack a C1 partner (like an inserted isocyanide or carbon monoxide) that has coordinated to the palladium center, leading to ring formation. For example, palladium-catalyzed reactions of 2-bromoanilines or related ureas with isocyanides can produce quinazolinones and iminobenzoxazinones. nih.govmdpi.comvu.nl In these cases, the reaction proceeds via oxidative addition to the C-Br bond, insertion of the isocyanide, and subsequent intramolecular nucleophilic attack by an amide or urea (B33335) oxygen/nitrogen onto the electrophilic imidoyl carbon. vu.nl

Photochemical methods have also been employed to induce cyclization. For instance, o-alkynylaryl isocyanides undergo intramolecular cyclization to form quinoline derivatives, demonstrating how an ortho-substituent can be used to construct fused ring systems starting from an aryl isocyanide scaffold. rsc.org Radical-based cyclizations have also been developed, expanding the toolkit for synthesizing complex heterocycles like benzodiazepines from isocyanide precursors. rsc.org

Table 2: Examples of Intramolecular Cyclization Involving ortho-Bromoaryl Precursors

| Starting Material Type | C1 Source | Catalyst/Conditions | Key Step | Product Heterocycle | Reference |

|---|---|---|---|---|---|

| N-Acyl 2-bromoaniline | Isocyanide | Pd(0), Base | Intramolecular imidoylation/amidation | (3H)-Quinazolin-4-one | vu.nl |

| (2-Bromophenyl)urea | Isocyanide | Pd(0), Base | Intramolecular oxyimidoylation | Iminobenzoxazinone | nih.govvu.nl |

| 2-Bromoaniline | CO, Amine | Pd(0), Base | Intramolecular carbonylation/amidation | Quinazolin-4(3H)-one | mdpi.com |

| 2-(1-Azidobenzyl)-1-isocyanobenzene | None (internal) | NaH | Metal-free cyclization | Quinazoline | acs.org |

Rearrangements Involving the Isocyanide Group

Aryl isocyanides can undergo thermal or catalyzed rearrangement to their more stable nitrile (cyanide) isomers. rsc.org This isocyanide-cyanide rearrangement is a fundamental process in isocyanide chemistry. Studies on substituted aryl isocyanides have shown that the reaction rate is not highly sensitive to the electronic nature of para-substituents, suggesting a mechanism that is largely synchronous with minimal charge separation in the transition state. researchgate.netacs.org This implies that bond breaking (at the N-aryl bond) and bond making (at the C-aryl bond) occur in a concerted fashion as the CN group "migrates" across the C1 carbon of the aromatic ring.

In more complex systems, the isocyanide-cyanide rearrangement can be part of a larger reaction cascade. For example, a cascade reaction initiated by the reaction of a tosylmethyl isocyanide derivative with 2-bromobenzyl bromide leads to dihydroindenimines, which upon treatment with base, rearrange to 2-vinylbenzonitriles. acs.org This process showcases how an isocyanide-to-nitrile isomerization can be a key step in a sequence that ultimately achieves a "remote cyanation" of an aromatic ring. acs.org The presence of the ortho-bromo group in 2-bromophenyl isocyanide would be expected to influence the rearrangement kinetics sterically, but its electronic effect on the largely neutral transition state is likely to be modest. researchgate.net

Information regarding the chemical compound "this compound" is not available in current scientific literature.

Following a comprehensive search of chemical databases and scientific literature, no data or research articles were found pertaining to the specific chemical compound named "this compound." This suggests that the compound may be a novel, yet-to-be-documented substance, a transient chemical intermediate that is not isolated, or that the provided nomenclature is non-standard.

The name "N-methylidyneanilinium" suggests the presence of a C=N double bond within a positively charged aniline (B41778) derivative, which is characteristic of an iminium cation. Such species are often highly reactive intermediates in organic synthesis, for instance, in reactions involving 2-bromoaniline and formaldehyde or its equivalents. However, no studies have been identified that specifically isolate, characterize, or apply an entity named "this compound" in the synthesis of complex organic molecules.

Due to the complete absence of information on this specific compound, it is not possible to generate the requested article on its applications in advanced organic synthesis, including its purported role in the construction of heterocyclic systems, the design of novel reagents, or its use as a mechanistic probe. The strict adherence to the provided outline and the focus solely on "this compound" cannot be fulfilled without available scientific data.

Further research would be required to determine if "this compound" can be synthesized and utilized in the capacities outlined. Without such foundational research, any discussion of its applications would be entirely speculative.

Table of Compounds Mentioned

Since no article could be generated, there are no compounds to list in this table.

Advanced Methodologies for Studying Reactive Intermediates Relevant to Isocyanides

In Situ Spectroscopic Characterization Techniques (for mechanistic insights)

In situ spectroscopy allows for the real-time observation of a chemical reaction as it happens, providing direct evidence for the formation and decay of intermediate species. rsc.orgyoutube.com This avoids the potential artifacts of isolating unstable compounds. For isocyanide-related intermediates, several spectroscopic methods are particularly insightful.

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is highly effective for monitoring reactions involving isocyanides due to their strong, characteristic C≡N stretching vibration, which appears in a relatively clear region of the infrared spectrum (typically 2110-2150 cm⁻¹). scripps.edu By monitoring changes in the intensity and position of this peak, researchers can track the consumption of the isocyanide reactant and the appearance of new peaks corresponding to intermediates or products. For instance, in a reaction involving 2-bromo-N-methylidyneanilinium, the formation of a nitrilium ion intermediate would be expected to cause a significant shift in the vibrational frequency of the C-N multiple bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for stable product analysis, modern NMR techniques can be adapted for in situ monitoring. The isocyanide carbon atom has a characteristic chemical shift in ¹³C-NMR spectra (around 156-170 ppm). scripps.edu Monitoring this region can reveal the transformation of the isocyanide into an intermediate. For example, the conversion to an aminocarbene complex or a nitrilium ion would drastically alter the electronic environment of this carbon, leading to a detectable change in its chemical shift.

UV-Visible (UV-Vis) Spectroscopy: This method is useful for detecting intermediates that possess chromophores, particularly conjugated systems or charge-transfer complexes. Studies have shown that some isocyanides can form electron-donor-acceptor (EDA) complexes, which can be identified by new absorption bands in the UV-Vis spectrum. nih.govacs.org Direct photoexcitation of aromatic isocyanides can also be studied, providing insights into photochemical reaction mechanisms. nih.govacs.org The formation of colored intermediates during a reaction involving this compound could be readily monitored using this technique.

| Technique | Typical Signal for Isocyanides | Mechanistic Insight Provided |

|---|---|---|

| FT-IR Spectroscopy | C≡N stretch at 2110-2150 cm⁻¹ | Monitors consumption of isocyanide and formation of new functional groups in intermediates. |

| ¹³C-NMR Spectroscopy | Isocyanide carbon at 156-170 ppm | Tracks changes in the electronic environment of the functional carbon atom. |

| UV-Vis Spectroscopy | Absorption bands (e.g., λmax at 265 and 360 nm for an aromatic isocyanide) acs.org | Detects formation of conjugated systems or electron-donor-acceptor (EDA) complexes. nih.gov |

Trapping Experiments for Elucidating Reaction Pathways

Trapping experiments are a powerful indirect method for identifying reactive intermediates. The strategy involves introducing a "trapping agent" into the reaction mixture, which is designed to react specifically with the suspected intermediate to form a stable, isolable product. The structure of this trapped product provides critical clues about the structure of the transient intermediate.

In the context of isocyanide chemistry, various intermediates can be targeted.

Zwitterionic Intermediates: A novel three-component reaction involving isocyanides was shown to proceed through a quinoxaline-based zwitterionic intermediate. This reactive species was successfully trapped in situ by a variety of agents, including water, alcohols, phenols, and trimethylsilyl (B98337) cyanide (TMSCN), to yield a diverse range of stable quinoxaline (B1680401) derivatives. organic-chemistry.org

Imidoyl Radicals: Radical reactions involving isocyanides generate imidoyl radical intermediates. These can be trapped by radical trapping agents or undergo intramolecular cyclization. For example, an imidoyl radical can be trapped by a tellurium-containing compound or an o-isocyano group within the same molecule. beilstein-journals.org

Nitrilium Ions: The reaction of an isocyanide with an electrophile can generate a nitrilium ion. These are highly electrophilic and can be readily trapped by nucleophiles. For example, in a reaction involving H₂¹⁸O, the incorporation of the ¹⁸O isotope into the final amide product confirmed the involvement of a nitrilium ion intermediate that was trapped by water. acs.org

For a reaction starting with this compound, a trapping experiment could differentiate between possible pathways. For instance, if a radical mechanism is suspected, a radical trap like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) could be added. nih.gov If a nitrilium ion is the proposed intermediate, adding a mild nucleophile like methanol (B129727) could lead to the formation of a stable imidate product, confirming the ion's existence.

| Suspected Intermediate | Example Trapping Agent | Resulting Stable Product Type |

|---|---|---|

| Zwitterion | Water, Alcohols, Phenols organic-chemistry.org | Functionalized Heterocycles organic-chemistry.org |

| Imidoyl Radical | Organotellurium Compounds beilstein-journals.org | Isocyanide-inserted Organotellurium Compounds beilstein-journals.org |

| Nitrilium Ion | Water, Alcohols acs.org | Amides, Imidates acs.org |

| Generic Radical | TEMPO nih.gov | TEMPO-adduct nih.gov |

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a definitive technique used to trace the fate of specific atoms throughout a chemical reaction. wikipedia.org By replacing an atom in a reactant with one of its heavier, non-radioactive isotopes (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H/D), researchers can track the position of that atom in the products and intermediates using mass spectrometry or NMR spectroscopy. wikipedia.orgmusechem.com

This method provides unambiguous evidence for bond-forming and bond-breaking steps and can distinguish between competing mechanisms.

Tracing Atom Origin: In a study on the visible-light-induced reaction of an aromatic isocyanide with an amine and water to form an amide, researchers used water labeled with a heavy oxygen isotope (H₂¹⁸O). High-resolution mass spectrometry (HRMS) analysis of the product confirmed the incorporation of the ¹⁸O atom, proving that the oxygen atom in the final amide product originated from water and not another source. acs.org This supported a mechanism involving the trapping of a nitrilium ion intermediate by water.

Confirming Biosynthetic Pathways: Isotopic labeling is widely used to determine the biogenesis of natural products containing the isocyanide group. Feeding organisms with amino acids labeled with ¹⁵N and ¹⁴C has helped confirm that tyrosine is the source of the isocyano N and C atoms in the antibiotic xanthocillin. acs.org

Accessing Labeled Reagents: The synthesis of carbon-labeled electrophilic cyanating agents (e.g., with ¹³C or ¹⁴C) provides a route to introduce an isotopic label into molecules, which is crucial for studying reaction mechanisms and for applications in pharmaceutical research. acs.org

To study a reaction of this compound, one could synthesize the compound using ¹³C- or ¹⁵N-labeled cyanide. Following the reaction and analyzing the products via mass spectrometry would reveal precisely where the original isocyanide carbon and nitrogen atoms reside in the final structure, providing powerful evidence for the proposed reaction pathway.

| Isotope Used | Purpose of Labeling | Detection Method | Information Gained |

|---|---|---|---|

| ¹⁸O (in H₂O) | To trace the origin of an oxygen atom in the product. acs.org | Mass Spectrometry (MS) acs.org | Confirms water as the nucleophile in an amide formation. acs.org |

| ¹³C or ¹⁵N | To track the isocyanide C and N atoms through a reaction. | MS or NMR Spectroscopy | Elucidates skeletal rearrangements and atom connectivity. |

| ²H (Deuterium) | To probe hydrogen-exchange reactions or kinetic isotope effects. wikipedia.org | MS or NMR Spectroscopy | Identifies proton transfer steps and rate-determining steps. |

Future Directions and Emerging Research Avenues

Development of Asymmetric Transformations Utilizing 2-Bromo-N-methylidyneanilinium

Future research could focus on the development of novel asymmetric transformations catalyzed by complexes containing the this compound ligand. The inherent chirality and electronic properties of this compound could be harnessed to induce stereoselectivity in a variety of organic reactions. Initial investigations would likely involve screening its efficacy in well-established asymmetric reactions, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. Detailed mechanistic studies, combining experimental kinetics and computational modeling, would be crucial to understanding the mode of stereoinduction and optimizing catalyst performance.

Potential Research Targets for Asymmetric Transformations:

| Reaction Type | Substrate Class | Potential Product |

| Asymmetric Hydrogenation | Prochiral ketones, olefins | Chiral alcohols, alkanes |

| Asymmetric Hydrosilylation | Ketones, imines | Chiral alcohols, amines |

| Asymmetric Aldol Reaction | Aldehydes, ketones | Chiral β-hydroxy carbonyls |

| Asymmetric Michael Addition | α,β-Unsaturated compounds | Chiral 1,5-dicarbonyls |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The integration of this compound-based catalysts into continuous flow chemistry systems presents a promising avenue for scalable and efficient synthesis. durham.ac.ukucc.iewiley-vch.de Flow chemistry offers advantages such as precise control over reaction parameters, enhanced safety, and the potential for automation, which are highly desirable for industrial applications. ucc.ieresearchgate.net Research in this area would involve the immobilization of the catalyst on a solid support or its use in a homogeneous flow reactor. durham.ac.uk The development of automated platforms for reaction optimization, employing techniques like design of experiments (DoE), could significantly accelerate the discovery of optimal process conditions for large-scale production of valuable chiral molecules. wiley-vch.de

Exploration of Novel Reactivity Modes and Catalytic Applications

Beyond established transformations, future research should aim to uncover novel reactivity modes of this compound. Its unique electronic and steric features might enable currently inaccessible or challenging chemical transformations. This could involve exploring its potential in areas such as C-H activation, photoredox catalysis, or electrocatalysis. High-throughput screening of various reaction conditions and substrates could lead to the serendipitous discovery of new catalytic applications. Mechanistic investigations using advanced spectroscopic techniques and computational methods would be essential to elucidate the underlying principles of any newly discovered reactivity.

Interdisciplinary Research with Materials Science

Collaborative research between chemists and materials scientists could lead to the incorporation of this compound into advanced materials. While specific material properties are beyond the scope of this discussion, the functionalization of polymers, metal-organic frameworks (MOFs), or nanoparticles with this compound could create novel materials with tailored catalytic activities. The synergy between the molecular catalyst and the material's architecture could lead to enhanced stability, recyclability, and selectivity.

Computational Design of New Catalysts and Reaction Systems Involving the Compound

Computational chemistry is poised to play a pivotal role in guiding the future development of catalysts based on this compound. nih.govrsc.orgmdpi.com Density functional theory (DFT) calculations can be employed to predict the geometric and electronic structures of potential catalyst candidates, as well as to model reaction pathways and transition states. mdpi.comnih.gov This theoretical insight can help in the rational design of more active and selective catalysts by modifying the ligand scaffold or the metal center. nih.govnih.gov Furthermore, computational screening of virtual libraries of substrates and catalysts can accelerate the discovery of new and efficient reaction systems, minimizing the need for extensive experimental work. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-methylidyneanilinium, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via bromination of N-methylidyneaniline using electrophilic brominating agents (e.g., N-bromosuccinimide in anhydrous conditions). Purification typically involves recrystallization from polar aprotic solvents (e.g., DMF) or column chromatography with silica gel (eluent: hexane/ethyl acetate gradient). Purity validation requires HPLC (≥95% purity threshold) and elemental analysis .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve crystal packing and confirm bromine substitution patterns (space group determination via Olex2 or SHELX; refinement with JANA2006) .

- NMR : - and -NMR in deuterated DMSO to identify aromatic protons (δ 7.2–8.1 ppm) and methylidyne carbons (δ 160–170 ppm). -coupling between bromine and adjacent protons may split signals .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for synthesis due to volatile brominated intermediates. Store at 2–8°C in amber glass under inert gas (N). Personal protective equipment (PPE): nitrile gloves, lab coat, and safety goggles. Acute toxicity data (LD) should be referenced from analogous bromoaniline derivatives .

Advanced Research Questions

Q. How can contradictions between computational (DFT) and experimental (XRD) bond lengths in this compound be resolved?

- Methodological Answer :

- Basis Set Selection : Use hybrid functionals (B3LYP) with dispersion corrections (D3BJ) and triple-zeta basis sets (def2-TZVP) to minimize DFT-XRD discrepancies .

- Thermal Motion Analysis : Apply Hirshfeld Atom Refinement to XRD data to account for thermal vibrations distorting bond lengths .

- Validation : Compare Mulliken charges from DFT with electron density maps (Hansen-Coppens model) .

Q. What mechanistic insights explain the regioselectivity of bromination in N-methylidyneaniline derivatives?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Bromine attacks the ortho position due to methylidyne group’s +M effect. Confirm via kinetic isotope effect studies (deuterated vs. non-deuterated substrates) .

- Competing Pathways : Monitor intermediates using stopped-flow UV-Vis spectroscopy to detect σ-complex formation .

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodological Answer :

- Accelerated Stability Testing : Use HPLC to track degradation products (e.g., debromination) under varying conditions (40–80°C, solvents: DMSO, THF, HO).

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life; activation energy (E) calculations via Eyring-Polanyi plots .

Data Contradiction & Validation

Q. How should researchers address conflicting -NMR integrations suggesting multiple tautomers of this compound?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments from 25°C to −40°C to slow tautomerization and resolve split signals.

- Dynamic NMR Simulation : Fit line shapes with NMRLineGuru to estimate exchange rates and tautomer ratios .

- Cross-Validation : Compare with IR spectroscopy (C=N stretch at ~1650 cm) to confirm tautomeric dominance .

Experimental Design Considerations

Q. What controls are essential for reproducibility in catalytic applications of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.